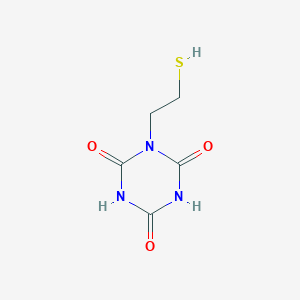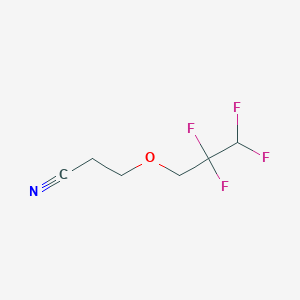![molecular formula C9H12O4 B3142906 2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one CAS No. 51450-38-5](/img/structure/B3142906.png)
2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one is a heterocyclic compound that features a fused pyran and dioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the use of propargylic alcohols and 4-hydroxy-1-methylquinolin-2-one in the presence of an acid catalyst such as p-toluenesulfonic acid monohydrate. The reaction proceeds through a Friedel-Crafts-type alkylation followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions vary depending on the specific substitution reaction but often involve nucleophiles or electrophiles under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
2,2-Dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrano[2,3-f]chromene-4,8-dione: Similar in structure but with different functional groups and biological activities.
Furo[3,2-c]quinolone: Another fused heterocyclic compound with distinct chemical properties and applications.
Uniqueness: 2,2-Dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one is unique due to its specific ring system and the presence of both pyran and dioxin moieties. This structural combination imparts unique chemical reactivity and potential for diverse applications.
Properties
CAS No. |
51450-38-5 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(4aR,8aR)-2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one |
InChI |
InChI=1S/C9H12O4/c1-9(2)12-5-7-8(13-9)6(10)3-4-11-7/h3-4,7-8H,5H2,1-2H3/t7-,8+/m1/s1 |
InChI Key |
GAFDBZPDSHSNKK-SFYZADRCSA-N |
SMILES |
CC1(OCC2C(O1)C(=O)C=CO2)C |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O1)C(=O)C=CO2)C |
Canonical SMILES |
CC1(OCC2C(O1)C(=O)C=CO2)C |
Key on ui other cas no. |
51450-38-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N-Cyclopropylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B3142947.png)
